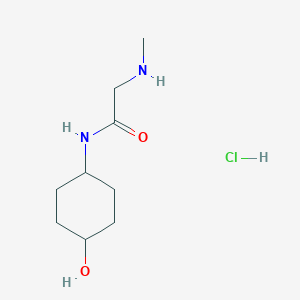

N-(4-hydroxycyclohexyl)-2-(methylamino)acetamide hydrochloride

Description

Cyclohexane Ring Conformations

The 4-hydroxycyclohexyl group adopts a chair conformation to minimize steric strain. The hydroxyl group at C4 occupies either an axial or equatorial position , with the equatorial form being thermodynamically favored due to reduced 1,3-diaxial interactions.

Stereochemical Features

- Chiral Centers : The compound lacks traditional chiral centers but exhibits conformational isomerism due to the cyclohexane ring.

- Cis-Trans Isomerism : The relative orientations of the hydroxyl and acetamide groups on the cyclohexane ring create potential diastereomers . For example:

| Conformation | Energy (kcal/mol) | Stability |

|---|---|---|

| Cis (ax-eq) | +1.8 | Less stable |

| Trans (eq-eq) | 0.0 | Most stable |

Data adapted from disubstituted cyclohexane studies.

Comparative Analysis with Structurally Related Cyclohexyl Acetamides

Key Structural Analogues

Impact of Functional Groups

- Hydroxyl Group : Enhances hydrophilicity and hydrogen-bonding capacity compared to N-cyclohexylacetamide.

- Methylamino Group : Introduces a basic site (pKa ~10.5), enabling hydrochloride salt formation and altering solubility.

Hydrogen Bonding Networks and Conformational Stability

Intramolecular Hydrogen Bonds

Intermolecular Interactions

In crystalline states, the protonated amine (NH₂⁺CH₃) forms ionic bonds with chloride ions, while hydroxyl and amide groups engage in:

Properties

IUPAC Name |

N-(4-hydroxycyclohexyl)-2-(methylamino)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.ClH/c1-10-6-9(13)11-7-2-4-8(12)5-3-7;/h7-8,10,12H,2-6H2,1H3,(H,11,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZPHLWWSYVXNDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)NC1CCC(CC1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2377032-11-4 | |

| Record name | rac-2-(methylamino)-N-[(1r,4r)-4-hydroxycyclohexyl]acetamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. For instance, it can be oxidized to form 4-ketocyclohexyl-2-(methylamino)acetamide or reduced to yield N-(4-hydroxycyclohexyl)-2-(methylamino)ethanamine.

Biological Research

Cellular Processes and Signaling Pathways

In biological studies, N-(4-hydroxycyclohexyl)-2-(methylamino)acetamide hydrochloride has been investigated for its potential effects on cellular processes. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in pain and inflammation pathways, potentially modulating the cyclooxygenase pathway and reducing pro-inflammatory mediators.

Medicinal Applications

Therapeutic Effects

Research has explored the compound's analgesic and anti-inflammatory properties. Its unique structure allows it to target specific molecular pathways associated with pain relief, making it a candidate for developing new therapeutic agents.

Case Study: Analgesic Properties

A study conducted on animal models indicated that the compound significantly reduced pain responses in subjects treated with it compared to control groups. This suggests its potential utility in pain management therapies.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in the production of specialty chemicals and pharmaceuticals. Its ability to undergo various chemical transformations makes it valuable for synthesizing compounds used in different industrial applications.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the context of its application, but it generally involves binding to the active site of the target molecule, leading to a biological response.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

Hydrogen-Bonding Capacity: The 4-hydroxycyclohexyl group in the target compound distinguishes it from non-hydroxylated analogs (e.g., 4-ethylcyclohexyl or chlorophenyl derivatives), enabling stronger interactions with polar residues in biological targets . In contrast, N-(4-hydroxyphenyl)acetamide (paracetamol derivative) relies on a phenolic hydroxyl for similar interactions but lacks the aliphatic flexibility of the cyclohexyl group .

Salt Formulations: Hydrochloride salts (target compound and N-(4-Chlorophenyl)-2-(methylamino)acetamide hydrochloride) improve aqueous solubility, critical for bioavailability in drug development .

Stereochemistry: The (1r,4r)-4-hydroxycyclohexyl stereoisomer () may exhibit distinct conformational preferences compared to non-specified isomers, affecting binding to chiral biological targets .

Aromatic vs.

Biological Activity

N-(4-hydroxycyclohexyl)-2-(methylamino)acetamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

This compound features a cyclohexyl ring with a hydroxyl group and a methylamino acetamide functional group. Its molecular formula is . The presence of the hydroxyl group enhances its solubility in polar solvents, which is crucial for biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in pain and inflammation pathways. Key mechanisms include:

- Inhibition of Cyclooxygenase (COX) : The compound may inhibit COX enzymes, leading to decreased production of pro-inflammatory mediators such as prostaglandins.

- Receptor Interaction : It may interact with specific receptors that modulate pain perception and inflammatory responses.

Analgesic and Anti-inflammatory Effects

Research indicates that this compound exhibits analgesic and anti-inflammatory properties. In vitro studies have shown that it can reduce inflammation markers in cell cultures, suggesting potential therapeutic applications in managing pain and inflammatory conditions.

Anticonvulsant Properties

Similar compounds have demonstrated anticonvulsant effects, indicating that this compound may also possess similar properties. Studies on related acetamides have shown significant reductions in seizure activity, suggesting potential applications in epilepsy treatment.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- In Vitro Studies : A study conducted on cell lines demonstrated that the compound significantly reduced the levels of pro-inflammatory cytokines in response to inflammatory stimuli. This supports its potential use as an anti-inflammatory agent.

- Animal Models : In animal models, administration of this compound resulted in decreased pain responses compared to control groups, highlighting its analgesic efficacy.

- Metabolism Studies : Research has identified trans-N-(4-hydroxycyclohexyl)acetamide as a primary metabolite in canine models. Understanding its metabolic pathways is crucial for evaluating the compound's pharmacokinetics and therapeutic potential.

Comparative Analysis with Similar Compounds

Preparation Methods

Synthesis of O-desmethylvenlafaxine

O-desmethylvenlafaxine can be synthesized through a process involving the demethylation of the methoxy group of venlafaxine. The synthesis follows a scheme that includes methylation, demethylation, and amine/phenol conversion steps using specific reagents and conditions.

Preparation of ODV-Dimer and ODV-N-Dimer

The invention encompasses processes for preparing specific impurities such as ODV-Dimer and ODV-N-Dimer, which involve eluting an ODV sample using column chromatography.

ODV-Dimer Preparation

ODV-Dimer is prepared by eluting an ODV sample containing the dimer through a silica gel column (230-400 mesh) using a mixture of CH2Cl2, MeOH, and NH4OH as eluent solvents, preferably in a ratio of 19:1:0.2.

High-Purity O-desmethylvenlafaxine Preparation

A process for preparing O-desmethylvenlafaxine with less than 0.2% area by HPLC of ODV-Dimer or ODV-N-Dimer involves several steps:

- Demethylating didesmethyl venlafaxine to obtain tridesmethylvenlafaxine.

- Reductive amination of tridesmethylvenlafaxine to obtain O-desmethylvenlafaxine.

- Slurring O-desmethylvenlafaxine in a C1-C4 alcohol solvent at the reflux temperature of the solvent.

- Cooling the slurry to a temperature of about 0°C to room temperature for sufficient time and slurrying at this temperature before filtration.

Preferably, the O-desmethylvenlafaxine obtained has less than 0.15% area by HPLC, and more preferably less than 0.1% area by HPLC (e.g., between 0.03% to 0.15% or between 0.07% and 0.1%) of any of the impurities ODV-Dimer or ODV-N-Dimer. A sufficient time is about 2 to 8 hours, and the preferred C1-C4 alcohol is isopropanol.

Method for preparing 2-amino-DMAC N,N hydrochloride

Amido protecting

Glycine methyl ester hydrochloride and tert-Butyl dicarbonate are being protected amino in ethers or varsol under the catalysis of alkali. The mol ratio of glycine methyl ester hydrochloride and tert-Butyl dicarbonate is 1.0: 1.0~2.0. The mol ratio of glycine methyl ester hydrochloride and alkali is 1.0: 1.0~4.0. The amount ratio of glycine methyl ester hydrochloride and ethers or varsol is 1g/5~15mL, and temperature of reaction is 0~30 ℃. After reaction finishes, concentrate the Boc-glycine methyl ester.

Ammonia is separated

Boc-glycine methyl ester and n n dimetylaniline are in ether solvent, being condensed into acid amides under the certain pressure. The mol ratio of Boc-glycine methyl ester and n n dimetylaniline is 1.0: 10.0~25.0. The amount ratio of Boc-glycine methyl ester and ether solvent is 1g/5~15mL. Temperature of reaction is 30~60 ℃, and reaction pressure is 0.1~1.0Mpa. After reaction finishes, cooling, press filtration, filtrating concentrate N, N-dimethyl--Boc G-NH2.

Deprotection salify

In the 500L reaction kettle, add ETHYLE ACETATE 200L (8mL/g) successively, main raw material N, N-dimethyl--Boc G-NH2 25kg drips 34% ethanol solution of hydrogen chloride 53kg (4.0eq), a complete stirring reaction 1 hour in 40 ± 2 ℃. After reaction finishes, cooling, crystallization gets 2-amino-DMAC N,N hydrochloride 15.5kg, yield 90.5%, GC purity 99.0%.

Synthesis of Esters of N-(4'-hydroxyphenyl)acetamide

Esters of N-(4'-hydroxyphenyl)acetamide can be synthesized with 5-benzoil-1-methylpyrrole-2-acetic acids. The method involves obtaining acyl halogenide from 5-benzoil-1-methylpyrrole-2-acetic acids through reaction with a halide or a phosphorus or sulfur oxyhalide. Subsequently, this acyl halogenide is reacted with N-(4'-hydroxyphenyl)acetamide.

Q & A

Q. Basic Research Focus

- X-ray crystallography : Resolve stereochemistry (e.g., trans- vs. cis-4-hydroxycyclohexyl configuration) using single-crystal diffraction (Mo-Kα radiation, 100 K) .

- NMR spectroscopy : Assign proton environments (e.g., methylamino protons at δ 2.3–2.5 ppm, cyclohexyl hydroxy proton at δ 4.8–5.0 ppm) in D₂O or DMSO-d₆ .

- FT-IR : Confirm functional groups (amide C=O stretch at ~1650 cm⁻¹, NH bend at ~1550 cm⁻¹) .

How can researchers optimize reaction conditions to improve yields in multi-step syntheses?

Q. Advanced Research Focus

- Design of Experiments (DoE) : Vary temperature (25–80°C), solvent polarity (water, ethanol, DMF), and stoichiometry to identify optimal conditions via response surface modeling .

- Catalytic enhancement : Test Lewis acids (e.g., ZnCl₂) or coupling agents (EDC/HOBt) to accelerate amide bond formation .

- In-line monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation and adjust parameters in real time .

What strategies resolve contradictions in solubility data across aqueous and organic solvents?

Q. Advanced Research Focus

- Controlled solubility assays : Measure solubility in PBS (pH 7.4), ethanol, and DMSO at 25°C and 37°C, using UV-Vis spectrophotometry (λ = 220–280 nm) .

- Purity correlation : Compare solubility of recrystallized vs. crude product to assess impurity interference .

- Molecular dynamics simulations : Model solvation effects of the hydrochloride salt in polar vs. non-polar solvents .

How does stereoisomerism at the 4-hydroxycyclohexyl group impact biological activity?

Q. Advanced Research Focus

- Chiral separation : Use HPLC with a chiral stationary phase (e.g., Chiralpak IA) to isolate cis and trans isomers .

- In vitro assays : Compare receptor binding (e.g., GPCRs) and cytotoxicity (MTT assay) of isomers in cell lines .

- Pharmacokinetic profiling : Evaluate metabolic stability (e.g., liver microsomes) and plasma protein binding (equilibrium dialysis) for each isomer .

What methodologies identify degradation products under stress conditions?

Q. Advanced Research Focus

- Forced degradation : Expose the compound to heat (60°C, 14 days), UV light (ICH Q1B), and acidic/alkaline hydrolysis (0.1M HCl/NaOH, 70°C) .

- LC-MS analysis : Use high-resolution Q-TOF to detect degradation fragments (e.g., cleavage of amide bond or cyclohexyl ring oxidation) .

- Stability-indicating methods : Validate HPLC conditions to separate degradation products (e.g., gradient elution, 0.1% formic acid in acetonitrile/water) .

How can researchers validate the absence of genotoxic impurities in synthesis pathways?

Q. Advanced Research Focus

- ICH M7 compliance : Screen intermediates for mutagenic alerts using in silico tools (e.g., Derek Nexus) .

- Sensitive detection : Employ LC-MS/MS (LOQ ≤ 1 ppm) for nitrosamines or alkylating agents (e.g., 2-chloroethyl derivatives) .

- Purge studies : Quantify impurity clearance across synthesis steps via spike-and-recovery experiments .

What computational approaches predict the compound’s physicochemical properties?

Q. Advanced Research Focus

- QSPR modeling : Estimate logP, pKa, and solubility using software like ACD/Labs or Schrödinger QikProp .

- Docking studies : Simulate binding interactions with target proteins (e.g., molecular dynamics with AMBER or GROMACS) .

- Crystal structure prediction (CSP) : Use Mercury CSD or Polymorph Predictor to anticipate polymorphic forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.